1-(2-Adamantyl)-4-butan-2-ylpiperazine

Description

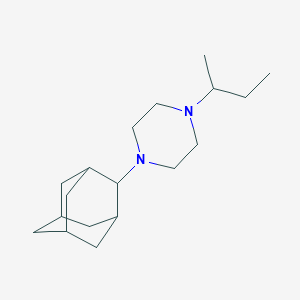

1-(2-Adamantyl)-4-butan-2-ylpiperazine is a piperazine derivative featuring a 2-adamantyl group at position 1 and a butan-2-yl substituent at position 4 of the piperazine ring. The adamantyl moiety, known for its lipophilic and bulky nature, enhances membrane permeability and metabolic stability, while the butan-2-yl group contributes to steric and electronic modulation of the molecule .

Properties

IUPAC Name |

1-(2-adamantyl)-4-butan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2/c1-3-13(2)19-4-6-20(7-5-19)18-16-9-14-8-15(11-16)12-17(18)10-14/h13-18H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVMORHXRGELLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCN(CC1)C2C3CC4CC(C3)CC2C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Adamantyl)-4-butan-2-ylpiperazine typically involves the following steps:

Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.

Nucleophilic Substitution: The 1-bromoadamantane can then undergo a nucleophilic substitution reaction with piperazine to form 1-(2-adamantyl)piperazine.

Alkylation: The final step involves the alkylation of 1-(2-adamantyl)piperazine with a butan-2-yl halide, such as 2-bromobutane, under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Adamantyl)-4-butan-2-ylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce any carbonyl groups present in the compound.

Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Oxidized adamantyl derivatives.

Reduction: Reduced piperazine derivatives.

Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Adamantyl)-4-butan-2-ylpiperazine has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.

Materials Science: The rigidity and stability of the adamantyl group make this compound useful in developing new materials with improved mechanical properties.

Biological Studies: The compound can be used as a probe to study the interactions of piperazine derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 1-(2-Adamantyl)-4-butan-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the compound’s binding affinity to these targets due to its hydrophobic nature and steric bulk. The piperazine ring can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Adamantyl-Piperazine Derivatives with Antiproliferative Activity

Fytas et al. (2015) synthesized a series of 1-(2-aryl-2-adamantyl)piperazine derivatives, demonstrating that substituents on the aryl ring significantly influence antiproliferative potency. For example:

- 1-(2-Naphthyl-2-adamantyl)piperazine exhibited IC₅₀ values of 1.2–3.8 µM against leukemia (HL-60) and breast cancer (MCF-7) cell lines.

- 1-(2-Fluorophenyl-2-adamantyl)piperazine showed reduced activity (IC₅₀ > 10 µM), highlighting the importance of bulky aromatic groups for efficacy .

Key Difference : The butan-2-yl group in the target compound replaces the aryl substituents in Fytas’ derivatives, likely reducing π-π interactions with cellular targets but improving solubility due to its aliphatic nature.

Anti-Tuberculosis Adamantyl-Urea Analogs

A 2019 study synthesized 1-(2-adamantyl)-3-(heteroaryl)urea derivatives (e.g., 1-(2-adamantyl)-3-(oxazol-2-yl)urea , Compound 45) with moderate anti-tuberculosis activity (MIC: 8–32 µg/mL). The 2-adamantyl group was critical for membrane penetration, while the heteroaryl moiety facilitated target binding .

Sigma-1 Receptor (S1R) Modulators

IPAG (1-(4-Iodophenyl)-3-(2-adamantyl)guanidine), a guanidine derivative with a 2-adamantyl group, inhibits PD-L1 expression via S1R modulation, showing promise in cancer immunotherapy .

Structural Insight : Both IPAG and the target compound share the 2-adamantyl motif, but the piperazine ring in the latter may offer distinct pharmacokinetic advantages, such as reduced basicity compared to guanidine.

Antimicrobial Adamantyl-Piperazine Derivatives

Eisa et al. (1990) reported N-(2-Adamantyl)-N'-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl)guanidines with antimicrobial activity. The 2-adamantyl group enhanced activity against S. aureus (MIC: 4–8 µg/mL), while pyrimidine modifications influenced spectrum .

Divergence : The target compound’s butan-2-yl substituent lacks the hydrogen-bonding capacity of guanidine or pyrimidine groups, suggesting differing mechanisms of action.

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Adamantyl Position : 2-Adamantyl substitution is recurrent in bioactive compounds, enhancing lipophilicity and target engagement .

- Substituent Effects : Aryl groups (e.g., naphthyl) improve antiproliferative activity, while aliphatic chains (e.g., butan-2-yl) may optimize solubility .

- Therapeutic Potential: The target compound’s piperazine core offers versatility for modifications targeting diverse pathways (e.g., S1R, kinase inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.